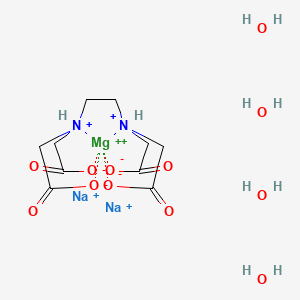

Mg(cento)-EDTA (disodium tetrahydrate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Magnesium ethylenediaminetetraacetic acid disodium salt tetrahydrate: (Mg(cento)-EDTA (disodium tetrahydrate)) is a chelating agent widely used in various scientific fields. It is a derivative of ethylenediaminetetraacetic acid (EDTA) where magnesium ions are coordinated with the EDTA molecule. This compound is known for its ability to bind metal ions, making it useful in applications that require metal ion sequestration.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of magnesium ethylenediaminetetraacetic acid disodium salt tetrahydrate involves the reaction of ethylenediaminetetraacetic acid with magnesium salts in the presence of sodium hydroxide. The reaction typically proceeds as follows:

- Dissolve ethylenediaminetetraacetic acid in water.

- Add magnesium chloride or magnesium sulfate to the solution.

- Adjust the pH to around 7-8 using sodium hydroxide.

- Allow the reaction to proceed at room temperature until the formation of the magnesium ethylenediaminetetraacetic acid disodium salt is complete.

- Crystallize the product by evaporating the solvent and collect the tetrahydrate form.

Industrial Production Methods: Industrial production of magnesium ethylenediaminetetraacetic acid disodium salt tetrahydrate follows similar steps but on a larger scale. The process involves:

- Large-scale dissolution of ethylenediaminetetraacetic acid in water.

- Addition of magnesium salts and sodium hydroxide in controlled conditions.

- Continuous monitoring of pH and temperature to ensure optimal reaction conditions.

- Crystallization and purification of the product to obtain the tetrahydrate form.

Analyse Des Réactions Chimiques

Types of Reactions: Magnesium ethylenediaminetetraacetic acid disodium salt tetrahydrate primarily undergoes complexation reactions due to its chelating properties. It can form stable complexes with various metal ions, including calcium, iron, and zinc.

Common Reagents and Conditions:

Oxidation and Reduction: The compound itself does not undergo oxidation or reduction but can influence redox reactions by sequestering metal ions that act as catalysts.

Substitution: It can participate in substitution reactions where metal ions in a solution are replaced by magnesium ions from the compound.

Major Products: The major products formed from these reactions are stable metal-EDTA complexes, which are soluble in water and can be easily separated from the reaction mixture.

Applications De Recherche Scientifique

Magnesium ethylenediaminetetraacetic acid disodium salt tetrahydrate has a wide range of applications in scientific research:

Chemistry: Used as a chelating agent to remove metal ions from solutions, stabilize metal ions in analytical chemistry, and as a buffer in various chemical reactions.

Biology: Employed in molecular biology for the stabilization of enzymes and nucleic acids, and in cell culture media to control metal ion concentrations.

Medicine: Utilized in chelation therapy to treat heavy metal poisoning and in diagnostic assays to control metal ion concentrations.

Industry: Applied in water treatment processes to remove metal ions, in the textile industry for dyeing processes, and in the food industry as a preservative to prevent metal-catalyzed oxidation.

Mécanisme D'action

The mechanism of action of magnesium ethylenediaminetetraacetic acid disodium salt tetrahydrate involves the formation of stable complexes with metal ions. The ethylenediaminetetraacetic acid molecule has multiple binding sites that can coordinate with metal ions, effectively sequestering them and preventing their participation in unwanted reactions. This chelation process is crucial in applications where metal ion control is necessary.

Comparaison Avec Des Composés Similaires

- Calcium ethylenediaminetetraacetic acid disodium salt tetrahydrate

- Zinc ethylenediaminetetraacetic acid disodium salt tetrahydrate

- Iron ethylenediaminetetraacetic acid disodium salt tetrahydrate

Comparison: Magnesium ethylenediaminetetraacetic acid disodium salt tetrahydrate is unique due to its specific affinity for magnesium ions, making it particularly useful in applications where magnesium ion control is required. Compared to other similar compounds, it offers distinct advantages in terms of stability and solubility in aqueous solutions.

Propriétés

Formule moléculaire |

C10H22MgN2Na2O12+2 |

|---|---|

Poids moléculaire |

432.57 g/mol |

Nom IUPAC |

magnesium;disodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate;tetrahydrate |

InChI |

InChI=1S/C10H16N2O8.Mg.2Na.4H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;4*1H2/q;+2;2*+1;;;;/p-2 |

Clé InChI |

NTLBRFLUZXNZAU-UHFFFAOYSA-L |

SMILES canonique |

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].O.O.O.O.[Na+].[Na+].[Mg+2] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-bromo-4-fluoro-2-methylphenyl)-4-[(3,5-dichlorophenyl)sulfonylamino]-2-[[(3R)-3-methylmorpholin-4-yl]methyl]benzenesulfonamide](/img/structure/B12377240.png)

![5-[4-[[7-[[3-(2,6-dimethylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]methyl]piperidin-1-yl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B12377277.png)